6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
6-chloro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-19-3-1-2-17-21(19)26-12-18-20(13-4-6-14(24)7-5-13)27-28(22(17)18)16-10-8-15(25)9-11-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMAPLATGFBQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)Cl)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with substituted acetophenones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as molecular iodine or nano ZnO to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, to minimize environmental impact .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
-
Mechanism : Involves coupling arylboronic acids with dibromo precursors (e.g., 1-aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinoline) to introduce aryl substituents .
-
Advantages : Enables precise control over substitution patterns and scalability for industrial applications.
Friedländer Condensation
-
Components : Combines o-aminocarbonyl compounds (e.g., anthranilic acid derivatives) with pyrazolones under basic conditions .
-
Outcome : Forms bonds at C4-C3a and N9-C9a positions, yielding the pyrazoloquinoline core.
Multicomponent Reactions
-
Approach : Utilizes aromatic amines and pyrazole derivatives (e.g., 5-chloro-4-aroylpyrazoles) for cyclization under high-temperature conditions .
-
Example : Brack’s reaction involves pyrazole aldehydes and anilines to form the fused ring system .
Synthesis Methods Comparison
Chemical Reactivity
The compound’s reactivity stems from its electron-deficient aromatic system and substituent effects:
Electrophilic Aromatic Substitution
-
Mechanism : Chlorine and fluorine substituents activate specific positions for electrophilic attack.
-
Applications : Potential for further functionalization (e.g., introducing bioactive groups).
Nucleophilic Substitution
-
Mechanism : Electron-withdrawing groups (Cl, F) enhance susceptibility to nucleophilic attack at activated positions.
-
Relevance : Enables derivatization for optimizing biological activity.
π-π Stacking Interactions
-
Property : The planar fused ring system facilitates intermolecular π-π stacking, influencing crystallinity and solubility.
Reactivity Influencing Factors
| Factor | Impact | Reference |
|---|---|---|
| Electron-withdrawing groups (Cl, F) | Activate nucleophilic substitution sites | |
| Aromatic rings | Enable electrophilic substitution | |
| Planar structure | Promotes π-π stacking in crystalline forms |
Kinase Inhibition
-
Mechanism : Interacts with kinases (e.g., SGK-1), modulating signaling pathways implicated in cancer and inflammation .
-
Implications : Candidate for targeted oncology therapies.
Photosensitizing Agents
-
Property : Pyrazoloquinoline derivatives exhibit photophysical properties, enabling applications in photodynamic therapy .
Anti-Inflammatory Agents
Biological Activity Overview
| Application | Mechanism/Property | References |
|---|---|---|
| Kinase inhibition | Modulation of cell signaling pathways | |
| Photosensitizing agents | Photophysical properties | |
| Anti-inflammatory therapy | COX-2 inhibition |
References EvitaChem. 3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline. ACS Omega. Enhanced Method for the Synthesis and Comprehensive Analysis of a Novel Quinoline Derivative. De Gruyter. Crystal structure of 1-(4-chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinolone. MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years. Jagiellonian University. 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit considerable antimicrobial properties. In particular, studies have shown:
- Inhibition of Bacterial Growth : Compounds similar to 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited zones of inhibition exceeding 16 mm against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Data
| Compound | Target Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| 6-Chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | Mycobacterium smegmatis | 16 |
| 6-Chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | Pseudomonas aeruginosa | 19 |
| Other Derivatives | Various Bacteria | Up to 25 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
- Mechanism of Action : The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammatory responses .
Case Study: Inhibition of NO Production
In a comparative study of various derivatives:
- Compound A : IC50 = 0.39 μM
- Compound B : IC50 = 0.45 μM
- Compound C : IC50 = 0.50 μM
These results suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been extensively studied. The mechanisms include apoptosis induction and cell cycle arrest in various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 6-Chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl rings enhances biological activity. Conversely, bulky substituents can reduce efficacy due to steric hindrance.
Proposed Mechanisms for Biological Activities
- Inhibition of iNOS : Reduces NO production and thus inflammatory responses.
- Inhibition of COX-2 : Leads to decreased prostaglandin synthesis.
- Induction of Apoptosis in Cancer Cells : Modulates key signaling pathways such as p53 and NF-kB.
Mechanism of Action
The mechanism of action of 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinoline derivatives with amino or hydroxyl groups at positions 3 and 4 exhibit potent anti-inflammatory activity. For example:
- 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) inhibits LPS-induced NO production with an IC50 comparable to the control drug 1400W .
- 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) similarly suppresses iNOS and COX-2 expression .
In contrast, the target compound lacks amino or hydroxyl groups, which may reduce its anti-inflammatory efficacy. However, the electron-withdrawing chlorine and fluorophenyl groups could enhance metabolic stability or alter receptor binding .
Role of Halogen Substituents
- 6-Chloro vs. 4-Chloro Derivatives: Derivatives like 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1) serve as precursors for anti-inflammatory analogs , but chlorine at position 6 (as in the target compound) may sterically hinder interactions at key binding sites.
- Fluorophenyl vs. Chlorophenyl Groups: In 4-(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6), fluorine improves lipophilicity and bioavailability compared to bulkier halogens . The target compound’s bis(4-fluorophenyl) groups may similarly enhance membrane permeability.
Ring Fusion Position and Scaffold Differences
- Pyrazolo[4,3-c]quinoline vs. Pyrazolo[3,4-b]quinoline: Compounds like F6 and F7 (pyrazolo[3,4-b]quinolines) show distinct optical and thermal properties due to altered ring fusion positions . The target compound’s [4,3-c] fusion likely results in a planar structure conducive to π-π stacking in biological targets.
- Pyrazolo[4,3-c]quinoline vs.
Analytical Data Comparison
Key Research Findings and Implications
Anti-Inflammatory Potential: Amino/hydroxyl-substituted derivatives (e.g., 2i, 2m) outperform halogenated analogs in NO suppression, suggesting that electron-donating groups are critical for iNOS/COX-2 inhibition .
Halogen Effects : Chlorine and fluorine improve stability but may require complementary functional groups (e.g., NH2) for optimal activity .
Scaffold Flexibility: The pyrazolo[4,3-c]quinoline core tolerates diverse substituents, enabling tailored pharmacokinetic profiles .
Biological Activity
6-Chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. Its unique structure, characterized by a fused pyrazole and quinoline core with chloro and fluorophenyl substituents, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H12ClF2N3
- Molecular Weight : 391.8 g/mol
- CAS Number : 901247-18-5
The compound's structure allows for effective interactions with various biological targets, enhancing its pharmacological profile.
6-Chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can lead to reduced cell proliferation and modulation of immune responses.
- Receptor Interaction : It may interact with various receptors to influence signaling pathways associated with inflammation and cancer progression.
Anticancer Activity
Research indicates that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by targeting pathways involved in cell cycle regulation and apoptosis.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6-Chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | HeLa | 15.2 |
| 6-Chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | MCF-7 | 12.8 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | NO Production Inhibition (%) | Concentration (µM) |
|---|---|---|
| 6-Chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | 75% | 20 |
This inhibition is comparable to established anti-inflammatory agents, indicating the potential therapeutic use of this compound in treating inflammatory diseases.
Study on Anticancer Effects
A study published in Journal of Natural Products evaluated the cytotoxic effects of various quinoline derivatives against different cancer cell lines. The results indicated that compounds similar to 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline exhibited significant anti-proliferative effects with IC50 values ranging from 10 to 20 µM across multiple cell lines .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazoloquinolines demonstrated that derivatives could effectively reduce NO production in RAW 264.7 cells. The study highlighted the role of structural modifications in enhancing biological activity .
Q & A
Q. What are the primary synthetic routes for constructing the pyrazolo[4,3-c]quinoline scaffold?
The core structure is typically synthesized via condensation or cyclization reactions. For example:
- Quinoline precursor method : Starting with 2,4-dichloroquinoline-3-carbonitrile, cyclization with hydrazine derivatives yields the pyrazolo[4,3-c]quinoline backbone .
- Electrochemical synthesis : Direct annulation of 3-aminoquinolines with aldehydes/ketones under electrochemical conditions provides regioselective access to derivatives .
- Substitution reactions : Reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines introduces diverse amino groups at position 4 .
Q. How are standard analytical techniques (e.g., NMR, HPLC) applied to characterize this compound?
- 1H NMR : Aromatic protons in the quinoline and pyrazole rings appear as multiplets between δ 7.0–8.6 ppm, while substituents like chloro or fluorophenyl groups show distinct splitting patterns (e.g., 4-fluorophenyl protons as doublets near δ 7.1–7.4 ppm) .
- HPLC-MS : Used to confirm purity and molecular ion peaks (e.g., [M+H]+ for C₂₂H₁₄ClF₂N₃ expected at m/z 410.08).
Q. What biological activities are associated with pyrazolo[4,3-c]quinoline derivatives?
Key targets include:
- Bacterial β-glucuronidase (βG) inhibition : Reduces reactivation of glucuronide-conjugated drugs (e.g., chemotherapeutics), mitigating intestinal toxicity .
- Anti-inflammatory effects : Inhibition of NO production in macrophages via modulation of iNOS expression .
Advanced Research Questions
Q. What challenges arise in introducing amino groups at positions 3 and 4 of the pyrazolo[4,3-c]quinoline system?
- Instability of intermediates : 3,4-Diamino derivatives are prone to oxidation or side reactions during synthesis. Stabilization requires inert atmospheres and low-temperature conditions .
- Regioselectivity : Competing pathways may yield undesired isomers. Using sterically hindered reagents (e.g., bulky anilines) or directing groups (e.g., trifluoroacetyl) improves selectivity .
Q. How can pH-dependent inhibition mechanisms (e.g., for bacterial βG) be experimentally validated?
- Enzyme kinetics assays : Measure IC₅₀ values at varying pH levels (e.g., 5.0–7.4) to assess activity changes. Compound 42 shows reduced inhibition at acidic pH due to altered enzyme active-site charges .
- Molecular docking : Compare binding poses of the compound at different pH levels using crystallographic data of βG (PDB: 3LPG).
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- SAR studies : Systematically vary substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and correlate with activity. For example:
| Substituent at Position 4 | βG Inhibition (IC₅₀, μM) | NO Inhibition (%) |
|---|---|---|
| 4-Fluorophenyl | 0.12 | 85 |
| 4-Methoxyphenyl | 1.45 | 62 |
| Data adapted from . |
- Metabolic stability assays : Assess whether conflicting results arise from differential metabolism (e.g., cytochrome P450 interactions) using liver microsomes.
Q. How can computational methods guide the optimization of pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. For instance, adding hydrophilic groups (e.g., -NH₂) improves solubility but may reduce CNS penetration .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity to prioritize synthetic targets.
Methodological Guidance
Designing experiments to confirm target engagement in vivo :
- Use fluorescent probes (e.g., FITC-labeled analogs) to track compound localization in animal tissues.
- Validate βG inhibition in gut microbiota via fecal enzyme activity assays post-administration .
Addressing synthetic yield discrepancies between reported procedures :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
